ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, an ethyl ester group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives under acidic or basic conditions, followed by cyclization and further functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
Ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and aromatic amines, such as:
- Ethyl 2-[(4-methylphenyl)amino]acetate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
What sets ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4-methylanilino)-5-oxo-1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-20(25)21(3)14-18(22-16-12-10-15(2)11-13-16)19(24)23(21)17-8-6-5-7-9-17/h5-14,22H,4H2,1-3H3 |
InChI Key |
PRBLPODHTSUBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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